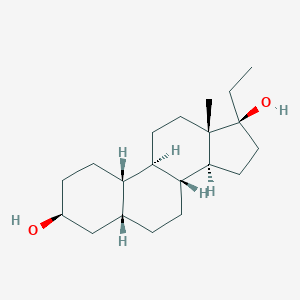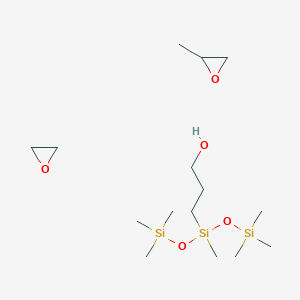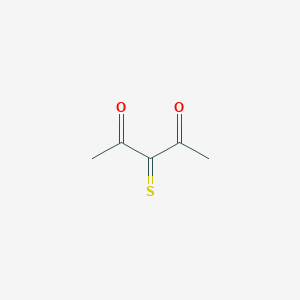
3-Thioxo-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thioxo-2,4-pentanedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is also known as acetylacetone thiosemicarbazone and has the chemical formula C6H10N4OS. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-Thioxo-2,4-pentanedione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been suggested that the compound acts by inducing apoptosis or programmed cell death in cancer cells.
Biochemical And Physiological Effects
3-Thioxo-2,4-pentanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use as a chelating agent in metal ion detection and removal.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 3-Thioxo-2,4-pentanedione. One direction is the further study of its potential use as a chelating agent in metal ion detection and removal. Another direction is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, the mechanism of action of 3-Thioxo-2,4-pentanedione needs to be further elucidated to better understand its potential applications.
Synthesis Methods
3-Thioxo-2,4-pentanedione can be synthesized using different methods. One of the most common methods is the reaction between thiosemicarbazide and acetylacetone. The reaction takes place in the presence of a catalyst such as hydrochloric acid, and the product is obtained by recrystallization from ethanol. Another method involves the reaction between thiosemicarbazide and acetylacetone in the presence of zinc chloride as a catalyst. The product is obtained by recrystallization from ethanol or water.
Scientific Research Applications
3-Thioxo-2,4-pentanedione has been the focus of scientific research due to its potential applications in various fields. It has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use in the development of new drugs.
properties
CAS RN |
152420-83-2 |
|---|---|
Product Name |
3-Thioxo-2,4-pentanedione |
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-sulfanylidenepentane-2,4-dione |
InChI |
InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |
InChI Key |
VELHISLKPJRPCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)C(=O)C |
Canonical SMILES |
CC(=O)C(=S)C(=O)C |
synonyms |
2,4-Pentanedione, 3-thioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



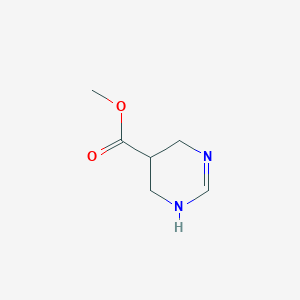
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)


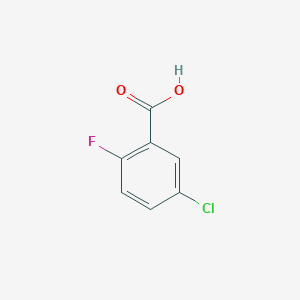


![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

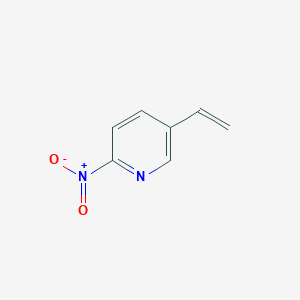
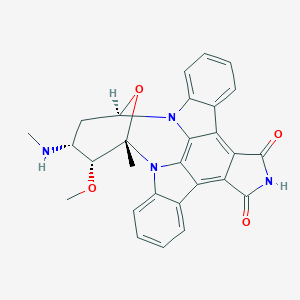
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
